
N-(2-fluoro-5-methylphenyl)-3-(4-methylphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-methylphenyl)-3-(4-methylphenoxy)propanamide, also known as FMP-NPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. FMP-NPP is a member of the amide class of compounds and has been found to exhibit a range of biological activities that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-5-methylphenyl)-3-(4-methylphenoxy)propanamide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in the body. This compound has been found to interact with the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in various experimental models. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. This compound has also been found to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, this compound has been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-fluoro-5-methylphenyl)-3-(4-methylphenoxy)propanamide is its high potency and selectivity for the CB1 receptor. This makes it a valuable tool for studying the role of the endocannabinoid system in various biological processes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluoro-5-methylphenyl)-3-(4-methylphenoxy)propanamide. One potential area of investigation is its use in the treatment of chronic pain and inflammation. This compound has also been suggested as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other signaling pathways in the body.
Synthesemethoden
The synthesis of N-(2-fluoro-5-methylphenyl)-3-(4-methylphenoxy)propanamide involves the reaction of 2-fluoro-5-methylphenyl isocyanate with 3-(4-methylphenoxy)propanol in the presence of a suitable solvent and catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-5-methylphenyl)-3-(4-methylphenoxy)propanamide has been extensively studied for its potential therapeutic properties in various scientific research fields. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-3-(4-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-3-6-14(7-4-12)21-10-9-17(20)19-16-11-13(2)5-8-15(16)18/h3-8,11H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJNTUBVJUNJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)NC2=C(C=CC(=C2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B5769626.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5769629.png)
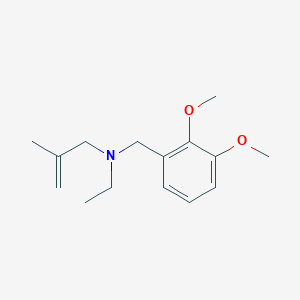
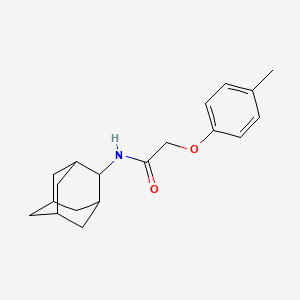
![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)
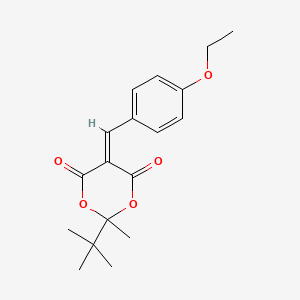

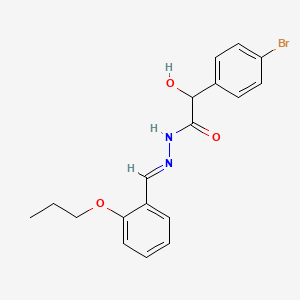
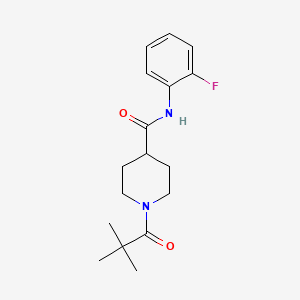
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)
![(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5769718.png)